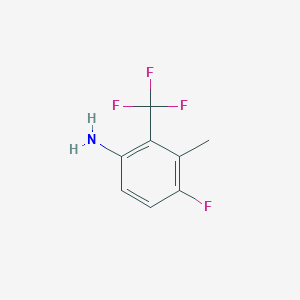

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Overview

Description

4-Fluoro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N . It is a clear yellow to brown-red liquid .

Synthesis Analysis

This compound has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-(trifluoromethyl)aniline is 179.11 . The linear formula of this compound is FC6H3(CF3)NH2 .Physical And Chemical Properties Analysis

The compound has a boiling point of 207-208°C and a density of 1.393 g/mL at 25°C . Its refractive index is 1.466 .Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance biological activity and metabolic stability4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is utilized in the synthesis of various drugs, including those that target PI3Ks, which are involved in cell proliferation, apoptosis, and glucose metabolism . The unique properties of the trifluoromethyl group make it valuable for developing new medications with improved efficacy and safety profiles.

Agrochemical Production

This compound serves as a key structural motif in the creation of active agrochemical ingredients. Its derivatives are primarily used for protecting crops from pests . The introduction of the trifluoromethyl group into agrochemicals can significantly alter their physicochemical properties, leading to enhanced activity and selectivity.

Material Science

In material science, 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is used in the synthesis of rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) . These materials exhibit unique properties such as resistance to solvents and thermal stability, making them suitable for various high-performance applications.

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound is also involved in the development of veterinary products. Its derivatives have been approved for use in animal health, showcasing the compound’s versatility across different biological systems .

Analgesic Compounds

The compound is used in the synthesis of analgesic drugs like flunixin. Flunixin is synthesized via reaction with 2-chloronicotinate in ethylene glycol, where 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline acts as a precursor . This highlights its role in creating pain relief medications.

Synthesis of FDA-Approved Drugs

Over the past two decades, the trifluoromethyl group-containing compounds, including 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline , have been integral in the synthesis of FDA-approved drugs. These drugs span a wide range of therapeutic areas, demonstrating the compound’s significant impact on modern medicine .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the presence of the -cf3 group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that the compound was used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .

Result of Action

It’s suggested that the compound can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It’s also important to avoid release to the environment .

properties

IUPAC Name |

4-fluoro-3-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-5(9)2-3-6(13)7(4)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWXSMGRPJDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline | |

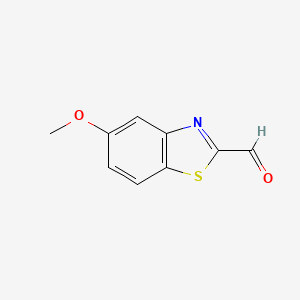

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)